

Application Notes and Protocols: Catalytic Conversion of 3-Bromo-4-isopropoxybenzaldehyde

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Compound of Interest

Compound Name: 3-Bromo-4-isopropoxybenzaldehyde

Cat. No.: B112198

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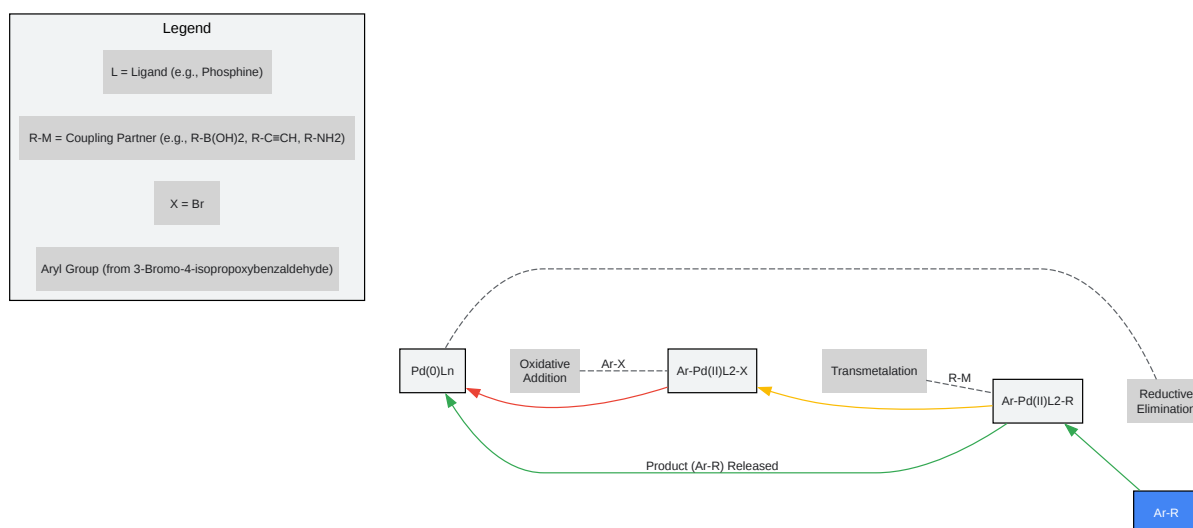
Introduction

3-Bromo-4-isopropoxybenzaldehyde is a versatile aromatic compound that serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure, featuring an aldehyde, a bromine atom, and an isopropoxy group, provides multiple reactive sites for functionalization. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, making this compound a valuable building block for researchers in medicinal chemistry and materials science. These reactions enable the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the construction of pharmaceutical agents and other high-value chemicals. This document provides detailed protocols for several key catalytic conversions of **3-Bromo-4-isopropoxybenzaldehyde**, with a focus on applications relevant to drug development professionals.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-X (where X is N, O, S, etc.) bonds. For an aryl bromide like **3-Bromo-4-isopropoxybenzaldehyde**, the general mechanism involves a catalytic cycle that begins with

the oxidative addition of the aryl bromide to a Palladium(0) complex. This is followed by transmetalation with a coupling partner and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1][2][3][4][5] The choice of ligand, base, and solvent is critical for achieving high yields and selectivity.[6][7][8]



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Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester.^{[3][4]} This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a broad range of functional groups.^{[4][9]} For **3-Bromo-4-isopropoxybenzaldehyde**, this allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the C3 position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Entry	Pd Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Ref
1	Pd(OAc) ₂ (2)	SPhos (4)	K ₃ PO ₄	Toluene/H ₂ O	100	12	>95	^{[6][10]}
2	Pd(PPh ₃) ₄ (3)	-	Na ₂ CO ₃	DME/H ₂ O	80	16	85-95	^[10]
3	PdCl ₂ (dppf) (2)	-	K ₂ CO ₃	Dioxane	90	8	90-98	^[5]

| 4 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | THF | RT | 24 | >90 |^[4] |

Note: Yields are representative for typical aryl bromides and may vary for the specific substrate.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of **3-Bromo-4-isopropoxybenzaldehyde** with a generic arylboronic acid.

Materials:

- **3-Bromo-4-isopropoxybenzaldehyde** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Pd(OAc)₂ (0.02 equiv)

- SPhos (0.04 equiv)
- Potassium phosphate (K_3PO_4), anhydrous (2.0 equiv)
- Toluene and deionized water (e.g., 10:1 v/v)
- Nitrogen or Argon gas supply
- Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

- To an oven-dried Schlenk flask equipped with a magnetic stir bar, add **3-Bromo-4-isopropoxybenzaldehyde**, the arylboronic acid, and K_3PO_4 .
- Add the palladium catalyst ($Pd(OAc)_2$) and the phosphine ligand (SPhos).
- Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.
- Add the degassed solvents (toluene and water) via syringe.
- Place the flask in a preheated oil bath at 100 °C and stir vigorously.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and water. Separate the organic layer.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.^{[11][12]} It is a reliable method for synthesizing arylalkynes and conjugated enynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.^{[11][13]}

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

Entry	Pd Catalyst (mol%)	Cu Co-catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Ref
1	Pd(PPh ₃) ₂ Cl ₂ (2)	CuI (4)	Et ₃ N	THF	65	3-6	85-95	^[14] ^[15]
2	Pd(PPh ₃) ₄ (3)	CuI (5)	Diisopropylamine	Toluene	50	12	80-90	^[12] ^[15]
3	Pd(OAc) ₂ (1)	CuI (2)	Piperidine	DMF	RT	24	>90	^[13]

| 4 | PdCl₂(dppf) (2) | CuI (3) | Cs₂CO₃/Et₃N | Dioxane | 80 | 8 | 88-96 |^[13] |

Note: Yields are representative for typical aryl bromides and may vary for the specific substrate.

Detailed Protocol: Sonogashira Coupling

This protocol outlines a general procedure for coupling **3-Bromo-4-isopropoxybenzaldehyde** with a terminal alkyne.

Materials:

- **3-Bromo-4-isopropoxybenzaldehyde** (1.0 equiv)
- Terminal alkyne (1.1 equiv)
- Pd(PPh₃)₂Cl₂ (0.02 equiv)

- Copper(I) iodide (CuI) (0.04 equiv)
- Triethylamine (Et₃N) or another suitable amine base
- Anhydrous solvent (e.g., THF or DMF)
- Nitrogen or Argon gas supply

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add **3-Bromo-4-isopropoxybenzaldehyde**, Pd(PPh₃)₂Cl₂, and CuI.
- Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N).
- Add the terminal alkyne dropwise to the stirring mixture at room temperature.
- Heat the reaction to the desired temperature (e.g., 65 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
- After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst and salts.
- Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography to yield the alkynylated product.^[15]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.^{[2][16]} This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.^[16] It requires a palladium catalyst, a suitable phosphine ligand, and a strong base.^{[2][7]}

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Entry	Pd Precatalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Ref
1	Pd ₂ (dba) ₃ (1)	BINAP (1.5)	NaOt-Bu	Toluene	80	6-18	90-99	[2][7]
2	Pd(OAc) ₂ (2)	XPhos (4)	K ₃ PO ₄	t-BuOH	110	12	>90	[16]
3	G3-XPhos (1)	-	LHMDS	Dioxane	100	4	>95	[8]

| 4 | Pd₂(dba)₃ (1.5) | JohnPhos (3) | K₂CO₃ | Dioxane | 100 | 24 | 85-95 |[17] |

Note: Yields are representative for typical aryl bromides and may vary for the specific substrate.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of **3-Bromo-4-isopropoxybenzaldehyde**.

Materials:

- **3-Bromo-4-isopropoxybenzaldehyde** (1.0 equiv)
- Primary or secondary amine (1.2 equiv)
- Pd₂(dba)₃ (0.01 equiv)
- BINAP (0.015 equiv) or other suitable ligand
- Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
- Anhydrous toluene
- Nitrogen or Argon gas supply

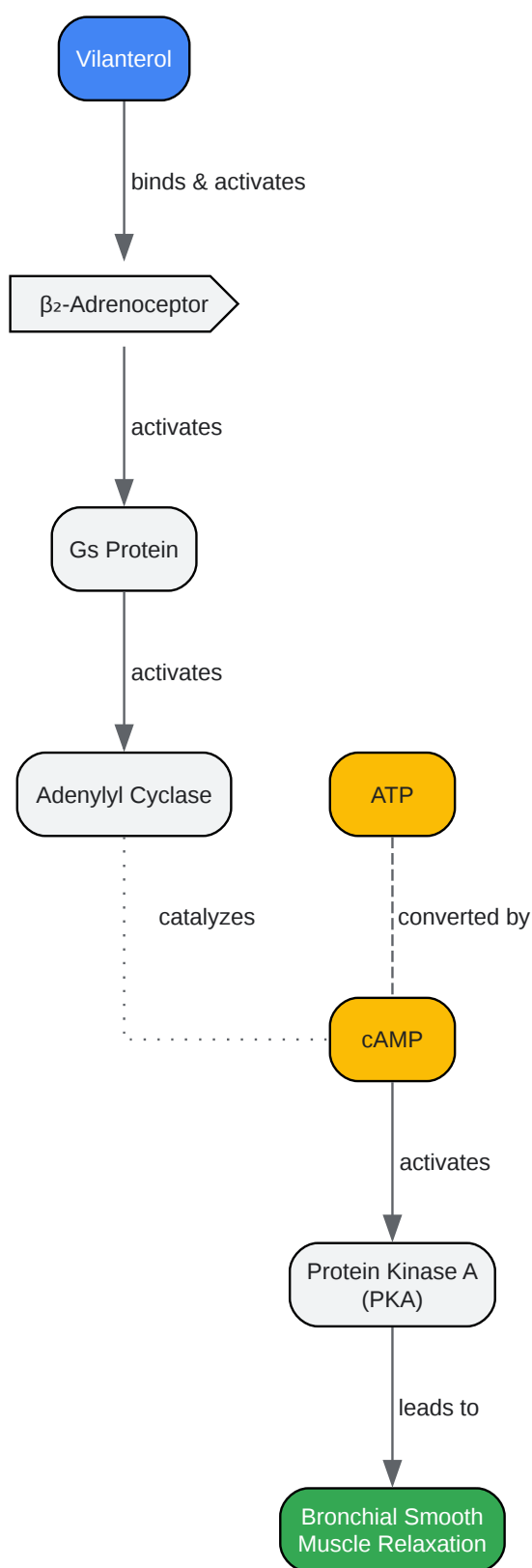
Procedure:

- In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with NaOt-Bu.
- Add the palladium precatalyst and the ligand.
- Add **3-Bromo-4-isopropoxybenzaldehyde** and a magnetic stir bar.
- Seal the tube with a septum, remove from the glovebox (if used), and add anhydrous toluene followed by the amine via syringe.
- Place the reaction tube in a preheated oil bath at 80-100 °C.
- Stir until the reaction is complete as determined by LC-MS or GC-MS analysis.
- Cool the mixture to room temperature, then quench by adding saturated aqueous NH₄Cl.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
- Purify the crude product via column chromatography to isolate the arylamine.

Application in Drug Development: Synthesis of Vilanterol

3-Bromo-4-isopropoxybenzaldehyde and its derivatives are key intermediates in the synthesis of various pharmaceuticals. One notable example is the synthesis of Vilanterol, an ultra-long-acting β_2 -adrenergic agonist used in the treatment of COPD and asthma.^{[18][19]} The synthesis of Vilanterol involves multiple steps where cross-coupling chemistry could be applied to construct the complex biaryl ether backbone.

Vilanterol acts by stimulating β_2 -adrenoceptors in the lungs, which activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to the relaxation of bronchial smooth muscle and bronchodilation.^{[18][19]}

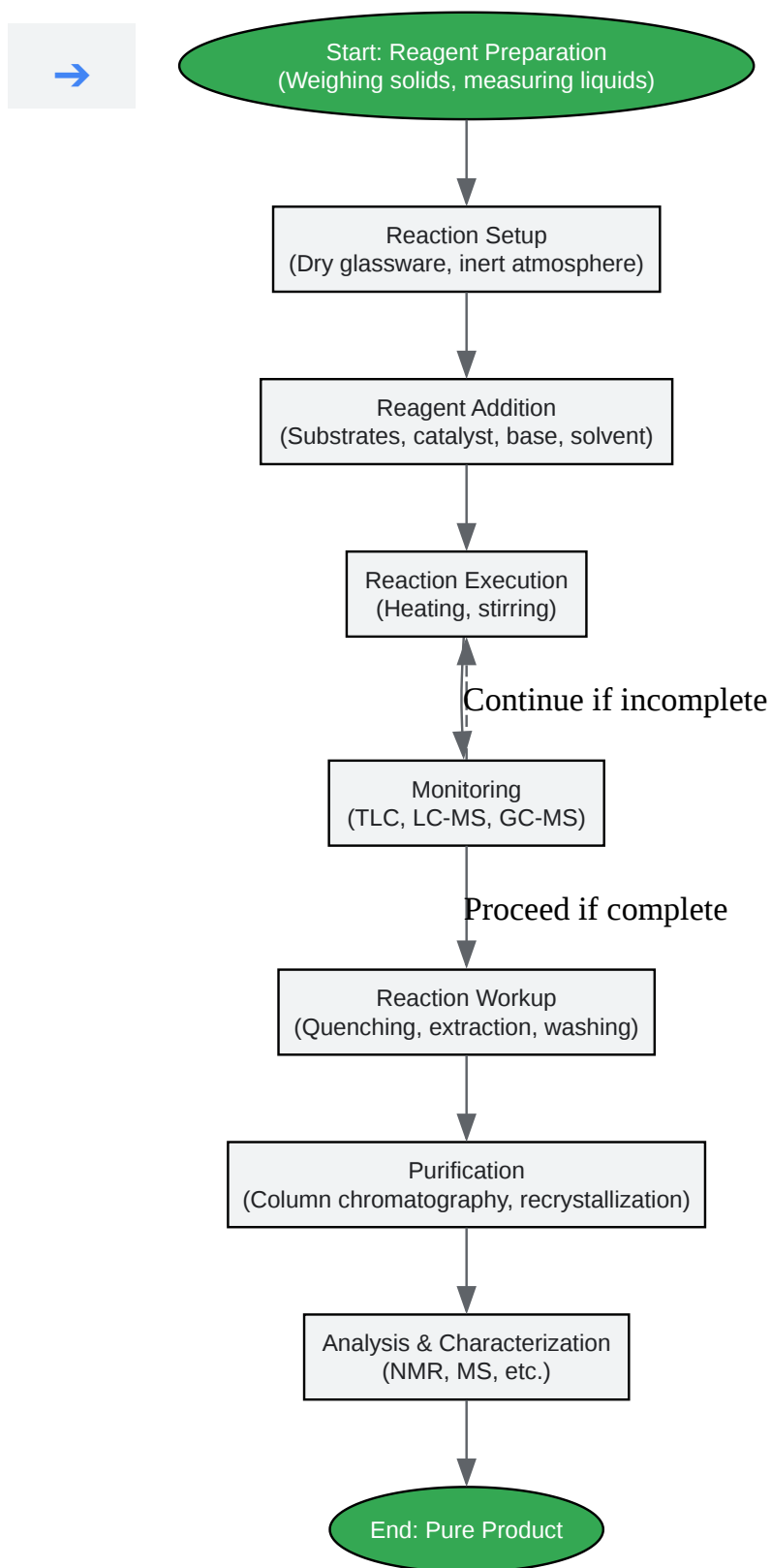


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Figure 2. Simplified signaling pathway of Vilanterol leading to bronchodilation.

General Experimental Workflow

A successful catalytic conversion requires careful attention to experimental setup and execution, particularly the exclusion of oxygen and moisture for many catalyst systems.



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Figure 3. General workflow for a typical palladium-catalyzed cross-coupling experiment.

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